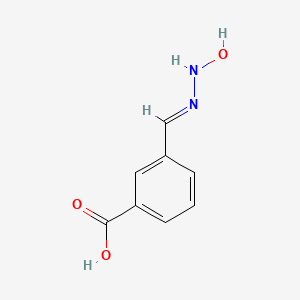

3-(Hydroxyamino)iminomethyl-benzoic acid

Description

3-(Hydroxyamino)iminomethyl-benzoic acid (CAS: 199447-10-4) is a benzoic acid derivative characterized by a hydroxyamino (-NHOH) and an iminomethyl (-C(=N-)) group attached to the benzene ring. Its molecular formula is C₈H₇N₂O₃, with a molecular weight of 180.16 g/mol . The compound exhibits a Z-configuration at the imino group, as indicated by its SMILES notation: C1=CC(=CC(=C1)C(=O)O)C(=NO)N . It is primarily utilized as an intermediate in organic syntheses, with commercial availability at 90% purity .

Properties

IUPAC Name |

3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-8(12)7-3-1-2-6(4-7)5-9-10-13/h1-5,10,13H,(H,11,12)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQDHCSAKSLMPX-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C=NNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)/C=N/NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydration Followed by Hydroxylamine Treatment

This two-step process uses nitrilase enzymes to hydrate terephthalonitrile derivatives, followed by amidoxime formation with hydroxylamine.

Procedure :

-

Step 1 (Hydration) :

-

Step 2 (Amidoxime Formation) :

Advantages :

Chlorination-Oxidation of 3-Cyanotoluene

A two-step synthesis starting from 3-cyanotoluene, involving chlorination followed by oxidation.

Procedure :

-

Step 1 (Chlorination) :

-

Step 2 (Oxidation) :

Key Data :

| Step | Yield | Purity |

|---|---|---|

| Chlorination | 85–90% | 95% |

| Oxidation | 80–85% | 98% |

Catalytic Amination Using Urotropine

This method employs urotropine (hexamethylenetetramine) as a catalyst for the amination of 3-chloromethylbenzoic acid.

Procedure :

-

Reactants : 3-Chloromethylbenzoic acid (1 eq), NH₃ (2 eq).

-

Catalyst : Urotropine (5–10 mol%).

-

Conditions : 15–30°C in aqueous HCl, 8–12 hours.

Advantages :

Sulfonation and Alkaline Fusion

A classical approach involving sulfonation of benzoic acid derivatives followed by alkaline hydrolysis.

Procedure :

-

Step 1 (Sulfonation) :

-

Step 2 (Alkaline Fusion) :

Limitations :

-

Generates isomeric byproducts (e.g., 2- and 4-hydroxybenzoic acids).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | 68–72% | ≥95% | Moderate | Low (aqueous solvent) |

| Enzymatic Hydration | 75–85% | ≥98% | High | Very low |

| Chlorination-Oxidation | 80–90% | 98% | High | Moderate (Cl₂ use) |

| Catalytic Amination | 70–75% | 95% | Moderate | Low |

| Sulfonation/Alkaline Fusion | 60–65% | 90% | Low | High (strong bases) |

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyamino)iminomethyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The iminomethyl group can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitrobenzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Hydroxyamino)iminomethyl-benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)iminomethyl-benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

4-{2-[Amino(imino)methyl]hydrazino}-4-oxobut-2-enoic acid (ZINC04617649)

- Key Features: Contains amino, imino, and hydrazino groups attached to an enoic acid backbone.

- Contrast: Unlike 3-(Hydroxyamino)iminomethyl-benzoic acid, this compound lacks a benzoic acid core, which may limit its utility in aromatic intermediate chemistry.

4-Amino-3-hydroxybenzoic acid (CAS: 4A3)

- Key Features: Simpler structure with amino (-NH₂) and hydroxy (-OH) groups on the benzene ring.

- Applications : Used in biochemical studies; structurally related to metabolites like 3-hydroxyhippuric acid (HMDB0006116) .

- Contrast: The absence of an iminomethyl group reduces its hydrogen-bonding capacity compared to the target compound.

3-(3-Amino-2-hydroxyphenyl)benzoic acid (CAS: 376592-93-7)

- Key Features: Biphenyl structure with amino and hydroxy substituents; molecular weight 229.23 g/mol.

- Applications : High-purity (98%) intermediate for specialized organic syntheses .

- Contrast: The extended biphenyl system may enhance stability but complicate synthesis compared to the monosubstituted target compound.

Functional Analogues

Hydroxamic Acid Derivatives (e.g., N-hydroxy-3-((6-(hydroxyamino)-6-oxohexyl)oxy)benzamide)

- Key Features : Hydroxamic acid (-CONHOH) group linked to a benzamide scaffold.

- Applications : Potent inhibitors of metallo-β-lactamases (e.g., Bla2) with a competitive inhibition constant (Ki) of 0.18 µM .

- Contrast: While both compounds feature hydroxyamino groups, the hydroxamic acid derivatives exhibit stronger enzyme inhibition due to their metal-chelating properties.

3-Hydroxyhippuric Acid (CAS: 1637-75-8)

- Key Features : Benzoic acid conjugated with glycine; associated with human metabolic pathways.

- Applications : Biomarker for dietary and environmental exposure studies (HMDB0006116) .

- Contrast : The glycine moiety broadens its biological relevance but reduces its utility in synthetic chemistry compared to the target compound.

Comparative Data Table

Biological Activity

3-(Hydroxyamino)iminomethyl-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

3-(Hydroxyamino)iminomethyl-benzoic acid features a benzoic acid core with a hydroxyamino group that enhances its solubility and potential reactivity. The presence of the amino group suggests possible interactions with biological macromolecules, such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that 3-(Hydroxyamino)iminomethyl-benzoic acid exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Some derivatives of benzoic acid have been studied for their anticancer properties, particularly in targeting specific cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanisms underlying the biological activities of 3-(Hydroxyamino)iminomethyl-benzoic acid are not fully elucidated. However, several hypotheses can be drawn from related compounds:

- Enzyme Interaction : The hydroxyamino group may facilitate binding to active sites of enzymes, altering their function.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways.

- Cell Cycle Interference : Some studies suggest that similar compounds can disrupt normal cell cycle progression in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the biological activities of substituted benzoic acid derivatives, including 3-(Hydroxyamino)iminomethyl-benzoic acid. Notable findings include:

- Antitumor Activity : A study evaluated the effects of various benzoic acid derivatives on lung adenocarcinoma cells (A549). The results indicated that certain derivatives could induce apoptosis through caspase activation and modulation of pro- and anti-apoptotic protein levels .

- Inhibition Studies : Research on similar compounds has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in pathogens . This suggests potential applications in antimicrobial therapy.

Data Table: Biological Activity Summary

Q & A

Advanced Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the hydroxyaminoimino group via characteristic shifts (e.g., NH protons at δ 8–10 ppm; carbonyl carbons at δ 165–170 ppm).

- X-ray Crystallography : Single-crystal analysis resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks, critical for understanding reactivity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

What are the stability considerations for 3-(Hydroxyamino)iminomethyl-benzoic acid under varying storage conditions?

Basic Research Question

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the imine group.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation.

- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may promote tautomerization; use ethanol or acetonitrile for stock solutions .

How does 3-(Hydroxyamino)iminomethyl-benzoic acid interact with cellular pathways, and what experimental models are suitable for studying its bioactivity?

Advanced Research Question

- Mechanistic Studies : Use in vitro assays (e.g., enzyme inhibition tests for oxidoreductases) to identify targets. The hydroxyimino group may chelate metal ions or modulate redox activity.

- Cell Models : Human cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling.

- Pathway Analysis : Transcriptomic or proteomic workflows (e.g., RNA-seq, SILAC) to map effects on oxidative stress or inflammatory pathways .

What analytical methods are recommended for quantifying 3-(Hydroxyamino)iminomethyl-benzoic acid in complex matrices?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: methanol/water (70:30) with 0.1% formic acid.

- LC-MS/MS : MRM transitions for enhanced specificity in biological samples (e.g., plasma).

- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (≤ 0.1 µg/mL), and recovery (90–110%) .

What strategies address contradictions in spectral data or bioactivity results for this compound?

Advanced Research Question

- Data Triangulation : Cross-validate NMR, XRD, and HR-MS to confirm structural assignments.

- Batch Analysis : Compare multiple synthetic batches to isolate purity-related anomalies.

- Biological Replicates : Use ≥3 independent assays to account for variability in cell-based studies .

How can 3-(Hydroxyamino)iminomethyl-benzoic acid be functionalized for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.